乙胺丁醇, 中间体

描述

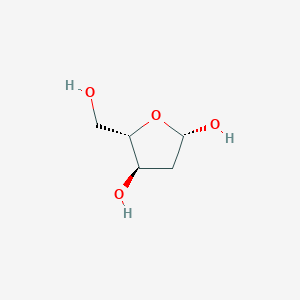

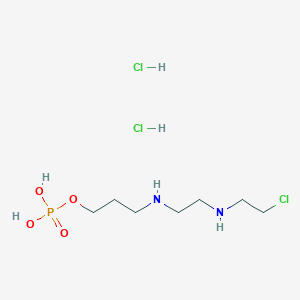

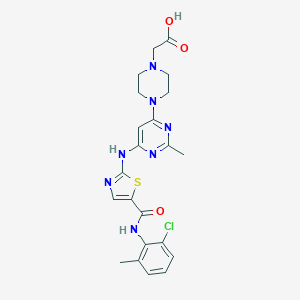

Ethambutol, meso- is a stereoisomer of ethambutol, a medication primarily used to treat tuberculosis. Ethambutol contains two constitutionally symmetrical chiral centers in its structure and exists in three stereoisomeric forms: the enantiomeric pair (+)-(S,S)- and (−)-(R,R)-ethambutol, along with the achiral stereoisomer called meso-form . The meso-form of ethambutol is less potent compared to the (S,S)-enantiomer, which harbors the antitubercular activity .

科学研究应用

Ethambutol, including its meso-form, has several scientific research applications:

作用机制

Target of Action

Ethambutol primarily targets the arabinosyltransferases enzymes (embA, embB, and embC) in Mycobacterium tuberculosis . These enzymes are crucial for the synthesis of arabinogalactan, a vital component of the mycobacterial cell wall .

Mode of Action

Ethambutol inhibits arabinosyltransferases, preventing the polymerization of arabinose into arabinan and subsequently arabinogalactan . This inhibition disrupts the formation of the cell wall, leading to a reduction in the number of binding sites for mycolic acid. Consequently, mycolic acid, trehalose monomycolate, and trehalose dimycolate accumulate within the cell .

Biochemical Pathways

The inhibition of arabinosyltransferases affects the cell wall biosynthesis pathway . The disruption in arabinogalactan synthesis leads to weakened cell walls, making the bacteria more susceptible to osmotic pressure and other environmental stresses . Additionally, reduced levels of lipoarabinomannan, a cell surface molecule, may interfere with the bacterium’s interaction with host cells .

Pharmacokinetics

Ethambutol is well-absorbed orally, with peak plasma concentrations occurring within 2-4 hours . It is distributed widely in body tissues and fluids, including the lungs, kidneys, and cerebrospinal fluid. Ethambutol is primarily excreted unchanged in the urine, with a half-life of approximately 3-4 hours in individuals with normal renal function . The compound’s bioavailability is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

At the molecular level, ethambutol’s inhibition of cell wall synthesis results in bacteriostasis, preventing the growth and replication of Mycobacterium tuberculosis . At the cellular level, this leads to weakened bacterial cells that are more easily targeted by the host’s immune system and other antimicrobial agents .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence ethambutol’s efficacy and stability. For instance, acidic environments may reduce the drug’s activity, while higher temperatures can increase its degradation rate . Additionally, the presence of other drugs, such as isoniazid and rifampin, can enhance ethambutol’s efficacy through synergistic effects .

Ethambutol remains a critical component in the treatment of tuberculosis, particularly in combination therapies aimed at preventing resistance and ensuring comprehensive bacterial eradication.

准备方法

Synthetic Routes and Reaction Conditions: Ethambutol can be synthesized through various methods. One common synthetic route involves the enantiomeric separation of rac-2-benzylamino-3-butyl-1-ol, followed by alkylation of the S-enantiomer with 1,2-dibromoethane, and catalytic N-debenzylation . This method yields ethambutol in 35% overall yield .

Industrial Production Methods: Industrial production of ethambutol typically involves the preparation of 2-aminobutan-1-ol and its N-substituted derivatives. The starting materials for these reactions include compounds such as 1-nitropropane, 1-butene, 1,3-butadiene, divinyl monoxide, keto alcohols, aldehydes, amides, and amino acids . The synthesis requires multiple steps, often involving nucleophilic substitution reactions through an SN2’ mechanism .

化学反应分析

Types of Reactions: Ethambutol undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reactions involving 1,2-dihaloethanes, glyoxal, and oxalic acid derivatives.

Oxidation and Reduction: Specific conditions and reagents for these reactions are less commonly documented for ethambutol.

Major Products: The major products formed from these reactions include various N-substituted derivatives of 2-aminobutan-1-ol .

相似化合物的比较

- N,N’-diisopropylethylenediamine

- N,N’-bis(hydroxyalkyl)alkyldiamines

- Various N-substituted derivatives of 2-aminobutan-1-ol

属性

IUPAC Name |

(2S)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUTYOVWOVBAKS-AOOOYVTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NCCN[C@@H](CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143374 | |

| Record name | Ethambutol, meso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10054-06-5 | |

| Record name | Ethambutol, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010054065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethambutol, meso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHAMBUTOL, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SH638YWNG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can I separate the different stereoisomers of Ethambutol?

A1: Chiral HPLC, specifically utilizing a Pirkle, covalent D-phenylglycine column, has proven effective in separating the enantiomers (−)-(R,R)-Ethambutol and (+)-(S,S)-Ethambutol, as well as the optically inactive (meso)-(R,S)-Ethambutol. This separation is achievable through derivatizing the Ethambutol isomers with perbenzoyl groups before analysis. []

Q2: Can circular dichroism (CD) spectroscopy be used to differentiate between the Ethambutol stereoisomers?

A2: Yes, CD spectroscopy, both independently and in conjunction with HPLC, can differentiate between the Ethambutol stereoisomers. This technique allows for the confirmation of the absolute stereochemistry of each Ethambutol stereoisomer and its precursor 2-aminobutan-1-ol by analyzing "exciton coupling" phenomena. []

Q3: What is the crystal structure of (R,S)-Ethambutol dihydrochloride?

A3: (R,S)-Ethambutol dihydrochloride exists as a zwitterionic amino-sulfate system, with both nitrogen atoms protonated. The molecule possesses a center of symmetry. The crystal structure also reveals a network of intermolecular hydrogen bonds (O—H⋯N and N—H⋯O) between the molecules and solvent water molecules. []

Q4: Are there different polymorphic forms of (R,S)-Ethambutol dihydrochloride, and if so, what is their relationship?

A4: Yes, (R,S)-Ethambutol dihydrochloride exists in two polymorphic forms, Form I and Form II. These forms display enantiotropic and reversible transformation behavior, transitioning from single-crystal to single-crystal. Although structurally similar, their thermodynamic relationship has been investigated through various techniques, including variable-temperature solid-state carbon-13 nuclear magnetic resonance, variable-temperature powder X-ray diffraction, differential scanning calorimetry, and optical microscopy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B193342.png)